molecular formula C14H20 B1323665 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene CAS No. 636566-69-3

3-(2,3,4,5,6-Pentamethylphenyl)-1-propene

Cat. No. B1323665
M. Wt: 188.31 g/mol
InChI Key: KVGPRQFLWSXCOV-UHFFFAOYSA-N
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Description

3-(2,3,4,5,6-Pentamethylphenyl)-1-propene , also known by its IUPAC name 1-allyl-2,3,4,5,6-pentamethylbenzene , is a chemical compound with the molecular formula C14H20 . It falls under the category of aromatic hydrocarbons and features a unique pentamethylphenyl group attached to an allyl (propene) moiety .


Synthesis Analysis

The synthesis of this compound involves the alkylation of a pentamethylbenzene precursor with an allyl halide or an allyl Grignard reagent. The reaction typically occurs under mild conditions and yields the desired product .


Molecular Structure Analysis

The molecular structure of 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene consists of a central benzene ring with five methyl groups (pentamethylphenyl) and an allyl group attached. The compound is highly branched and sterically hindered due to the bulky substituents .


Chemical Reactions Analysis

This compound can undergo various chemical reactions typical of aromatic hydrocarbons, including electrophilic aromatic substitution, oxidation, and reduction. Its reactivity is influenced by the steric effects of the pentamethylphenyl group .

Scientific Research Applications

Electrochemical Synthesis Applications

3-(2,3,4,5,6-Pentamethylphenyl)-1-propene, a type of olefin, has applications in electrochemical synthesis. For example, direct and mediated electrochemical reductive coupling reactions between alkenes and CO2 have been studied. In such processes, alkenes like propene can be transformed into various carboxylic acids, utilizing CO2 as a C1-synthon (Bringmann & Dinjus, 2001).

Catalysis and Polymerization

Another significant application is in catalysis and polymerization. Studies have shown that certain catalysts can facilitate the metathesis homodimerization of terminal olefins like 3-phenyl-1-propene. This process is important for producing various polymeric materials (Dang, Wang, & Wang, 2012). Additionally, zirconium and titanium catalysts have been used to produce syndiotactic polypropylenes, indicating the role of such olefins in polymer science (Lamberti et al., 2004).

Organic Synthesis and Chemical Reactions

In organic synthesis, compounds like 3-phenylthio-2-(trimethylsilymethyl)propene have been used in [3+3] annulation reactions for the preparation of methylenecyclohexanes, illustrating the versatility of such olefins in constructing complex organic structures (Ward & Kaller, 1991). Moreover, reactions of 1,1-Bis(silylmethyl)-1-alkene with N-Halosuccinimide and Ozone highlight the reactivity of olefins in electrophilic reactions (Uenishi et al., 2005).

Photovoltaic Research

In the field of polymer-based photovoltaic cells, compounds related to 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene have been utilized. Specifically, the use of poly(3-hexylthiophene) in conjunction with other active materials demonstrates the role of such olefins in developing bulk-heterojunction structures for solar cells (Dang, Hirsch, & Wantz, 2011).

Safety And Hazards

: Rieke Metals, Inc. - 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene

properties

IUPAC Name

1,2,3,4,5-pentamethyl-6-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20/c1-7-8-14-12(5)10(3)9(2)11(4)13(14)6/h7H,1,8H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGPRQFLWSXCOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)CC=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641234
Record name 1,2,3,4,5-Pentamethyl-6-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3,4,5,6-Pentamethylphenyl)-1-propene

CAS RN

636566-69-3
Record name 1,2,3,4,5-Pentamethyl-6-(prop-2-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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